molecular formula C13H14N2O3 B13977387 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester CAS No. 50609-56-8

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester

Cat. No.: B13977387
CAS No.: 50609-56-8
M. Wt: 246.26 g/mol
InChI Key: YHIQSHZYBRSRJO-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through cyclization and subsequent esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes. For instance, in anti-HIV research, the compound binds to the active site of viral enzymes, inhibiting their activity. The keto oxygen atom at position C-4 and nitrogen atoms in the pyrimidine ring play crucial roles in chelating metal ions and stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

50609-56-8

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(8-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C13H14N2O3/c1-3-18-12(16)7-10-8-14-11-6-9(2)4-5-15(11)13(10)17/h4-6,8H,3,7H2,1-2H3

InChI Key

YHIQSHZYBRSRJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2C=C(C=CN2C1=O)C

Origin of Product

United States

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